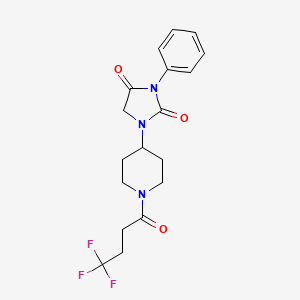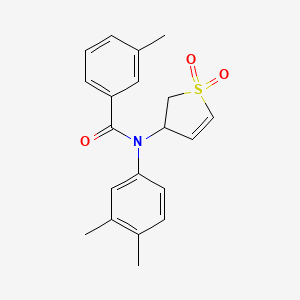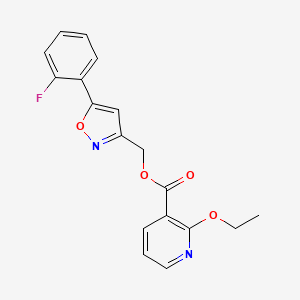
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for the compound is1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 . This indicates the molecular formula of the compound is C10H8FNO2, which consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The compound “(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate” has a molecular weight of 193.18 . It is a solid at room temperature .Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate involves the interaction of the compound with ROS, resulting in the generation of a fluorescent signal. The exact mechanism of this interaction is not fully understood, but it is believed to involve the oxidation of the compound by ROS, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not interfere with cellular processes, making it a promising candidate for use in biological systems. The compound has also been shown to be stable under physiological conditions, allowing for reliable detection of ROS in cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate is its high sensitivity and selectivity for ROS detection. The compound is also easy to use and can be applied to a variety of biological systems. However, one of the limitations of this compound is its relatively short fluorescence lifetime, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate in scientific research. One potential application is in the development of new methods for the detection of ROS in vivo, which could have important implications for the diagnosis and treatment of various diseases. Another direction is the use of this compound in the study of oxidative stress and its role in various physiological processes. Additionally, the development of new derivatives of this compound with improved properties could lead to even more applications in scientific research.
In conclusion, this compound is a promising compound for use in scientific research, particularly in the detection of ROS in cells. Its high sensitivity and selectivity, combined with its minimal toxicity and ease of use, make it a valuable tool for studying various physiological and pathological processes. With continued research and development, this compound has the potential to make significant contributions to the field of scientific research.
Synthesis Methods
The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate involves the reaction of 2-ethoxynicotinic acid with 5-(2-fluorophenyl)isoxazole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product.
Scientific Research Applications
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-ethoxynicotinate has been studied for its potential application in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological and pathological processes, and the development of reliable methods for their detection is of great importance.
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-2-23-17-14(7-5-9-20-17)18(22)24-11-12-10-16(25-21-12)13-6-3-4-8-15(13)19/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHHYGLPQKOFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2855609.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2855612.png)
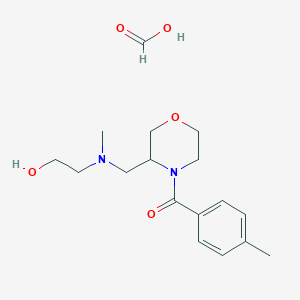


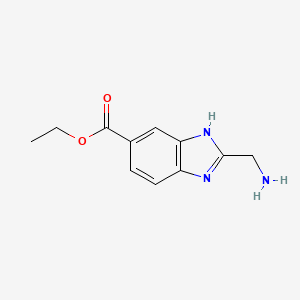
![1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B2855620.png)
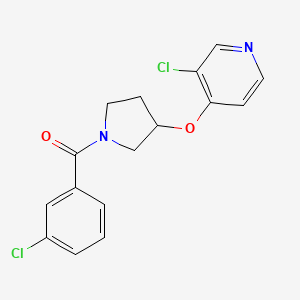

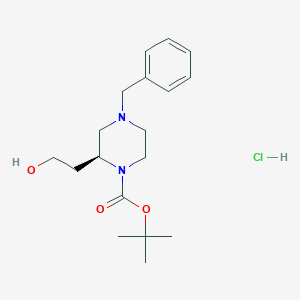
![2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855625.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2855628.png)
